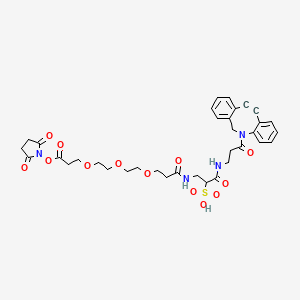
Ianthelliformisamine B (diTFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ianthelliformisamine B (diTFA) is a bromotyrosine-derived antibacterial agent isolated from the marine sponge Suberea ianthelliformis. This compound has shown significant potential in combating resistant Gram-negative bacteria, making it a valuable candidate for further research and development in the field of antimicrobial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ianthelliformisamine B (diTFA) can be synthesized through a straightforward process involving the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine, followed by Boc-deprotection with trifluoroacetic acid . The key steps in this synthesis include:
Condensation Reaction: The reaction between (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and Boc-protected polyamine.
Boc-Deprotection: Removal of the Boc protecting group using trifluoroacetic acid.
Industrial Production Methods
The high chemical yield (ranging from 27% to 91%) suggests that the compound can be produced efficiently on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Ianthelliformisamine B (diTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromotyrosine moiety.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions include various derivatives of Ianthelliformisamine B (diTFA) with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Ianthelliformisamine B (diTFA) has several scientific research applications, including:
Antibacterial Research: The compound has been shown to enhance the efficacy of antibiotics against resistant Gram-negative bacteria, making it a valuable tool in the fight against antibiotic resistance.
Biological Studies: Its ability to inhibit bacterial growth makes it a useful compound for studying bacterial physiology and mechanisms of resistance.
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential lead compound for the development of new antibacterial agents.
Industrial Applications: Ianthelliformisamine B (diTFA) can be used in the development of antibacterial coatings and materials for medical devices and surfaces.
Mecanismo De Acción
The mechanism of action of Ianthelliformisamine B (diTFA) involves the inhibition of bacterial growth by interfering with the bacterial cell membrane and efflux pump systems. The compound has been shown to depolarize the bacterial membrane and inhibit ATP efflux, leading to bacterial cell death . Additionally, it works synergistically with antibiotics like ciprofloxacin to enhance their antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Ianthelliformisamine A: Another bromotyrosine-derived compound with similar antibacterial properties.
Ianthelliformisamine C: A related compound with distinct biological activities.
Spermatinamine: A polyamine compound with antibacterial properties.
Pistillarin: Another bromotyrosine-derived compound with antibacterial activity.
Uniqueness
Ianthelliformisamine B (diTFA) stands out due to its high efficacy against resistant Gram-negative bacteria and its ability to enhance the activity of existing antibiotics. Its unique mechanism of action, involving membrane depolarization and efflux pump inhibition, sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H27Br2F6N3O6 |
|---|---|
Peso molecular |
691.3 g/mol |
Nombre IUPAC |
(E)-N-[3-(4-aminobutylamino)propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H25Br2N3O2.2C2HF3O2/c1-24-17-14(18)11-13(12-15(17)19)5-6-16(23)22-10-4-9-21-8-3-2-7-20;2*3-2(4,5)1(6)7/h5-6,11-12,21H,2-4,7-10,20H2,1H3,(H,22,23);2*(H,6,7)/b6-5+;; |
Clave InChI |
FKIKCFCKBQMKRB-TXOOBNKBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



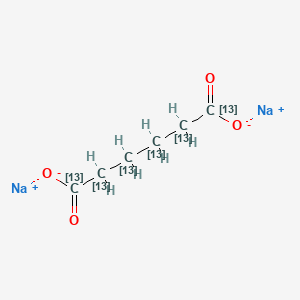
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
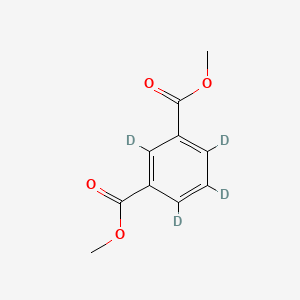

![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
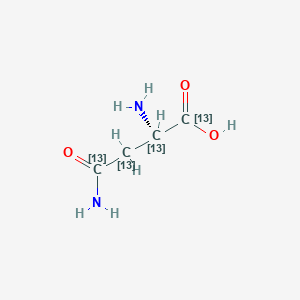
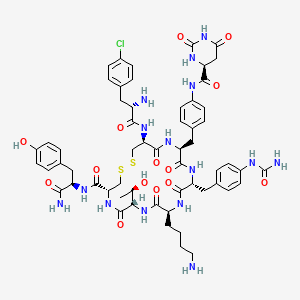
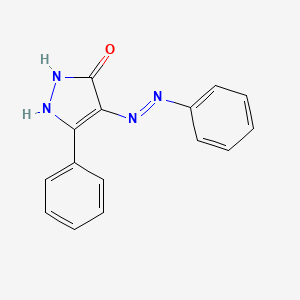


![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
